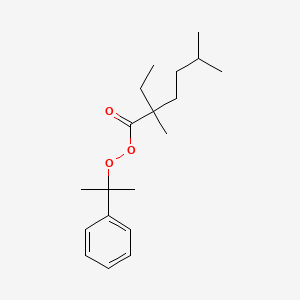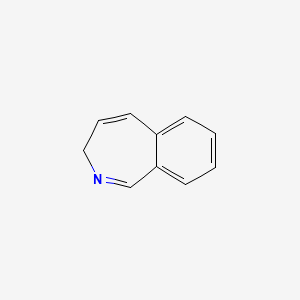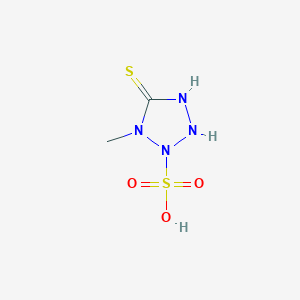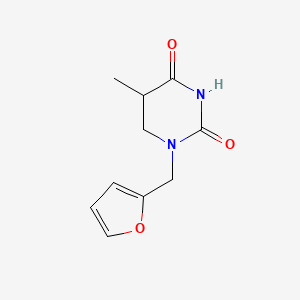
1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a furan ring attached to a dihydropyrimidine dione core
Métodos De Preparación
The synthesis of 1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available reagents. One common method involves the condensation of a furan derivative with a dihydropyrimidine precursor under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The furan ring and the dihydropyrimidine core can undergo substitution reactions with electrophiles or nucleophiles, resulting in a variety of substituted products.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reactions often conducted under reflux or at room temperature depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism by which 1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, to modulate their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
1-(Furan-2-ylmethyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(Furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione and other furan-containing dihydropyrimidines share structural similarities.
Uniqueness: The unique combination of the furan ring and the dihydropyrimidine dione core in this compound contributes to its distinct chemical and biological properties, setting it apart from other related compounds.
Propiedades
Número CAS |
6306-76-9 |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
1-(furan-2-ylmethyl)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H12N2O3/c1-7-5-12(10(14)11-9(7)13)6-8-3-2-4-15-8/h2-4,7H,5-6H2,1H3,(H,11,13,14) |
Clave InChI |
SZGXNQRVDBXVOY-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C(=O)NC1=O)CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


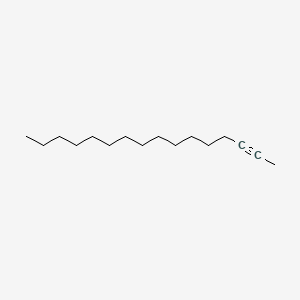
![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)

![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)
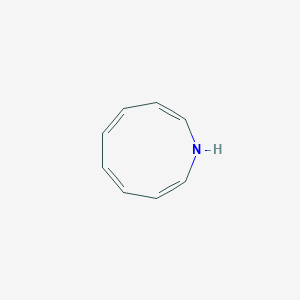
![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)
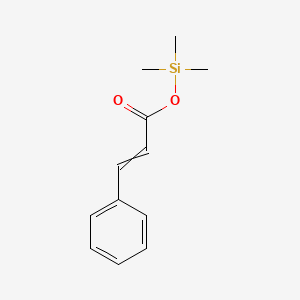
![2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione](/img/structure/B14745177.png)
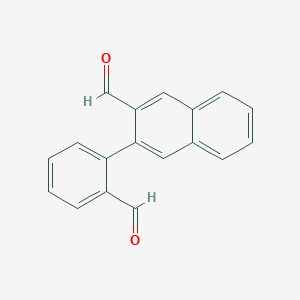
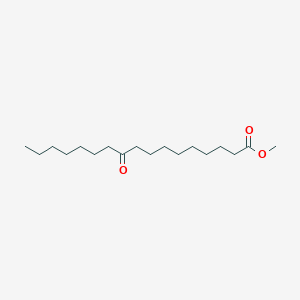
![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)
